Di-tert-butyl(methyl)phosphonium tetrafluoroborate
Overview
Description
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a chemical compound with the empirical formula C9H22BF4P. It is a phosphonium salt that finds applications in various chemical reactions and research fields. This compound is known for its role as a precursor in the synthesis of nantenine analogs and its use in palladium-catalyzed borylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl(methyl)phosphonium tetrafluoroborate can be synthesized through the reaction of di-tert-butyl(methyl)phosphine with tetrafluoroboric acid. The reaction typically involves the following steps:
Preparation of Di-tert-butyl(methyl)phosphine: This is achieved by reacting tert-butyl chloride with methylphosphine in the presence of a base.
Formation of the Phosphonium Salt: The di-tert-butyl(methyl)phosphine is then reacted with tetrafluoroboric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(methyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Di-tert-butyl(methyl)phosphonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nantenine analogs, which have affinity for the 5-HT2B receptor.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of di-tert-butyl(methyl)phosphonium tetrafluoroborate involves its interaction with molecular targets such as receptors and enzymes. In the case of nantenine analogs, the compound acts as a precursor that binds to the 5-HT2B receptor, influencing its activity. The palladium-catalyzed borylation reactions involve the formation of a palladium complex with the phosphonium salt, facilitating the transfer of boron to the target molecule .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylmethylphosphine: Similar in structure but lacks the tetrafluoroborate anion.
Bis(1,1-dimethylethyl)methylphosphine tetrafluoroborate: Another phosphonium salt with similar applications.
Uniqueness
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct reactivity and stability. Its role as a precursor in the synthesis of nantenine analogs and its use in palladium-catalyzed borylation reactions highlight its versatility and importance in various research fields .
Properties
IUPAC Name |
ditert-butyl(methyl)phosphanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLRXCAHKUWJS-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-30-3, 479094-62-7 | |
Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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